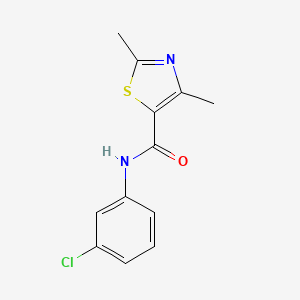
N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that have been extensively studied for various properties, including molecular structure, synthesis methods, and potential applications in various fields. Such compounds are often examined for their potential in medicinal chemistry due to their unique structural features and biological activities.
Synthesis Analysis
Synthesis of compounds similar to “N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide” involves complex organic reactions that lead to the formation of the thiazole ring, a core structure in many biologically active molecules. The synthesis process often involves condensation reactions, cyclization, and functional group transformations that require precise conditions to yield the desired product (Balya et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction and spectroscopic methods, including NMR and IR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of the thiazole ring, which is crucial for understanding the compound's reactivity and interaction with biological targets (Alaşalvar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving “this compound” and its analogs are influenced by the functional groups present on the thiazole ring. These compounds can undergo various organic reactions, including nucleophilic substitutions, due to the presence of the chlorophenyl group, which can be further modified to produce a range of derivatives with different properties (Nötzel et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure of the compound. These properties are essential for the compound's application in chemical syntheses and pharmaceutical formulations. The crystal structure, for instance, provides information on the stability and solubility of the compound, which is critical for its biological activity and formulation (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the compound's potential applications. The presence of the thiazole ring and chlorophenyl group contributes to the compound's ability to interact with various biological targets, affecting its potential use in medicinal chemistry and drug design (Kerru et al., 2019).
Mechanism of Action
Future Directions
The future research directions would depend on the specific properties and activities of this compound. It could be studied for potential medicinal properties, given that both thiazoles and carboxamides are found in many pharmaceuticals . It could also be used as a building block for the synthesis of more complex molecules.
properties
IUPAC Name |
N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEHILJBHHXHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5126805.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5126811.png)
![1,3,7-trimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126822.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B5126826.png)
![3-(4-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5126830.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5126840.png)
![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)

![methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate](/img/structure/B5126855.png)
![(4-methyl-1-phthalazinyl){3-[(4-methyl-1-phthalazinyl)amino]phenyl}amine](/img/structure/B5126859.png)

![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)